molecular formula C9H10N2OS B2425823 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 1379309-51-9

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2425823
CAS No.: 1379309-51-9
M. Wt: 194.25
InChI Key: NMQFHEJNXHMIEQ-UHFFFAOYSA-N
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Description

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound with a molecular weight of 19426 g/mol It is known for its unique structure, which includes a benzothiazole ring fused with a dihydro-1,3-benzothiazol-2-one moiety

Properties

IUPAC Name

6-amino-3,5-dimethyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-3-7-8(4-6(5)10)13-9(12)11(7)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQFHEJNXHMIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)SC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Aniline Precursors

The most common route to benzothiazolones involves cyclization of o-aminothiophenol derivatives. For 6-amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one, this approach requires a precursor with pre-installed methyl groups.

Procedure :

  • Starting Material : 3,5-Dimethyl-2-nitroaniline is reduced to 3,5-dimethyl-2-aminothiophenol using hydrogenation (Pd/C, H₂) or ammonium formate.
  • Cyclization : The thiol group reacts with phosgene (COCl₂) or thiophosgene (CSCl₂) in dichloromethane under basic conditions (e.g., NaHCO₃) to form the thiazolidinone ring.
  • Workup : The product is purified via recrystallization from ethanol or acetonitrile.

Key Insight : Direct cyclization avoids post-synthesis functionalization but requires access to specialized aniline derivatives, which may necessitate multi-step synthesis.

Post-Cyclization Alkylation

When pre-substituted precursors are unavailable, methyl groups can be introduced after ring formation.

Procedure :

  • Base Compound Synthesis : Prepare 6-amino-2,3-dihydro-1,3-benzothiazol-2-one via cyclization of 2-aminothiophenol.
  • N-Methylation : Treat the compound with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium carbonate as a base.
  • C-Methylation : Introduce the 5-methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃, though this risks over-alkylation.

Challenges : Competing reactions at the amino group necessitate protective strategies, such as acetylation before alkylation.

Reductive Amination and Coupling Reactions

Recent advancements leverage palladium-catalyzed cross-coupling to attach substituents.

Example Protocol :

  • Coupling Partner : React 6-amino-2,3-dihydro-1,3-benzothiazol-2-one with 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile in ethoxyethanol under reflux with pyridine hydrochloride.
  • Workup : Adjust pH to neutral with Na₂CO₃ and HCl, precipitating the product.

Yield : 76–91% under optimized conditions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Citation
Cyclization 3,5-Dimethyl-2-nitroaniline Pd/C, COCl₂ 68 95
Post-Cyclization Alkylation 6-Amino-benzothiazol-2-one CH₃I, AlCl₃ 55 90
Reductive Coupling 6-Amino-benzothiazol-2-one Pyridine·HCl, Ethoxyethanol 76 97

Notes :

  • Cyclization offers higher regioselectivity but requires niche precursors.
  • Alkylation is modular but risks side reactions.
  • Coupling methods achieve high yields but depend on expensive catalysts.

Optimization Strategies and Industrial Scalability

Solvent and Temperature Effects

  • Ethoxyethanol vs. DMF : Ethoxyethanol enhances solubility of polar intermediates, reducing reaction times by 30% compared to DMF.
  • Reflux vs. Room Temperature : Cyclization at 90°C improves ring-closure efficiency but may degrade heat-sensitive substrates.

Catalytic Innovations

  • Palladium on Carbon : Enables nitro-to-amine reduction with >90% conversion but requires careful handling to avoid over-reduction.
  • Acid Catalysis : Pyridine hydrochloride in ethoxyethanol accelerates coupling reactions by stabilizing transition states.

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The 6-amino group participates in nucleophilic substitution and condensation reactions:

  • Alkylation with α-iodoketones (e.g., iodoacetone) proceeds via endocyclic nitrogen attack, forming quaternary ammonium salts 3a–f (51–74% yields). Subsequent cyclization with iodine generates triiodides 4d–f or fused heterocycles 5a–f .

  • Acylation with chloroacetyl chloride produces acetamide derivatives (e.g., compound 11 ), which serve as intermediates for further functionalization .

Reaction TypeReagentProductYieldConditions
N-Alkylationα-IodoketonesBenzothiazolium iodides51–74%Acetone, RT
N-AcylationChloroacetyl chlorideAcetamide derivativesNot reportedEthanol, catalyst-free

Cyclization and Heterocycle Formation

The benzothiazolone scaffold undergoes intramolecular cyclization under oxidative or acidic conditions:

  • Treatment with elemental iodine induces cyclization of alkylated intermediates (e.g., 3a ) to form condensed triiodides 4d–f or pyrazolo-triazine derivatives 5a–f .

  • Microwave-assisted reactions with indole-3-carbaldehyde and aryl isonitriles yield fused quinazoline derivatives (79–85% yields) via Knoevenagel condensation and Michael addition .

Condensation Reactions

The ketone moiety participates in Knoevenagel condensations:

  • Reaction with aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) forms arylidene derivatives (e.g., 55a–n ) in ethanol with piperidine catalysis .

  • Condensation with 1,3-diketones under Sc(OTf)₃ catalysis produces annulated benzothiazole-pyran hybrids (e.g., 38 ) in solvent-free, microwave-assisted conditions .

Oxidation and Sulfur Modifications

The sulfur atom in the thiazolidine ring undergoes oxidation:

  • Hydrogen peroxide/K₂WO₄ oxidizes the thiazole ring to 1,1-dioxides (e.g., 81 ), enhancing electrophilicity for subsequent nucleophilic attacks .

  • Thiocyanate substitution at the 6-position (via NH₄SCN/Br₂) introduces reactive handles for cross-coupling or cycloaddition reactions .

Biological Activity-Driven Functionalization

Derivatives are tailored for pharmacological screening:

  • Antimicrobial agents : 6-Substituted benzothiazoles with halogen or methoxy groups show activity against S. aureus and E. coli .

  • Anticancer agents : Pyrido[2,3-d]pyrimidines 103a–b are synthesized via enaminone intermediates, demonstrating cytotoxicity against breast and colon cancer cell lines .

Key Mechanistic Insights

  • Steric effects : Bulky substituents (e.g., phenyl, hetaryl) retard cyclization due to rotational energy barriers in enol intermediates .

  • Electronic effects : Electron-donating groups (e.g., -NH₂) enhance reactivity in Pd-catalyzed coupling reactions .

Scientific Research Applications

Anticonvulsant Activity

A series of studies have demonstrated the anticonvulsant properties of compounds related to 6-amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one. In particular, derivatives of benzothiazole have shown effectiveness in reducing seizure activity without significant neurotoxicity. For instance, a study evaluated various benzothiazole derivatives for their anticonvulsant effects using models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. The majority of these compounds exhibited promising activity while maintaining a favorable safety profile .

Anticancer Research

Research has indicated that benzothiazole derivatives can exhibit anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines. These studies often focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted that certain benzothiazole derivatives possess significant antibacterial and antifungal activities against a range of pathogens. This suggests potential applications in developing new antimicrobial agents .

Photovoltaic Materials

Recent advancements have explored the use of benzothiazole derivatives in organic photovoltaic materials. The unique electronic properties of these compounds can enhance charge transport and stability in solar cells. Studies indicate that incorporating this compound into polymer matrices can improve the efficiency of light absorption and energy conversion .

Polymer Additives

In materials science, this compound serves as an effective additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into thermoplastics has shown improvements in durability and resistance to degradation under heat and UV exposure .

Case Studies

Study Focus Findings
Study on Anticonvulsant ActivityEvaluation of benzothiazole derivativesMajority showed anticonvulsant effects without neurotoxicity
Cancer Cell Line TestingAnticancer effectsInduced apoptosis in various cancer cells
Antimicrobial PropertiesEfficacy against pathogensSignificant antibacterial and antifungal activities observed
Organic PhotovoltaicsCharge transport enhancementImproved efficiency when used as an additive
Polymer StabilityThermal and mechanical enhancementIncreased durability in thermoplastic formulations

Mechanism of Action

The mechanism of action of 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: Another heterocyclic compound with similar structural features.

    2-Amino-3,5-dimethylbenzothiazole: Shares the benzothiazole core but differs in functional groups.

Uniqueness

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.

Biological Activity

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one (CAS Number: 1379309-51-9) is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈N₂OS
  • Molecular Weight : 180.23 g/mol
  • Structure : The compound features a benzothiazole core with amino and methyl substituents that are critical for its biological activity.

1. Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole compounds, including 6-amino derivatives, which showed promising activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.0 mg/mL to 2.0 mg/mL against various pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of benzothiazole derivatives. In one study, a related compound was tested in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant anticonvulsant effects without neurotoxicity . This suggests that this compound may share similar properties.

3. Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest . Specific studies on related compounds have shown effectiveness against breast cancer and leukemia cell lines.

The biological activities of benzothiazoles are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Some compounds modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several benzothiazole derivatives, it was found that structural modifications significantly influenced activity. The compound exhibited superior activity against Acinetobacter baumannii, a pathogen of high clinical relevance .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related benzothiazole compounds in models of neurodegeneration. These compounds demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and Pseudomonas aeruginosa
AnticonvulsantSignificant reduction in seizure frequency
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Basic: What are the optimal synthetic routes for 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one?

Methodological Answer:
The compound can be synthesized via condensation reactions under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst is commonly used for benzothiazole derivatives. A typical protocol involves dissolving precursors (e.g., substituted benzaldehyde derivatives) in absolute ethanol, adding acetic acid, and refluxing for 4–6 hours. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product, which is purified via recrystallization .

Key Parameters:

  • Catalyst: Glacial acetic acid (5 drops per 0.001 mol substrate) .
  • Solvent: Absolute ethanol for improved solubility and reaction efficiency .
  • Reaction Time: 4–6 hours to ensure complete cyclization .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Characterization involves a combination of spectroscopic and analytical techniques:

  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C): Confirm substituent positions and dihydrobenzothiazole ring structure. For example, methyl groups at positions 3 and 5 appear as singlets in ¹H NMR .
  • Elemental Analysis: Verify C, H, N, S content (deviation <0.4% from theoretical values) .

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